Cas no 125058-99-3 (Acetamide, N-[2-(3-fluorophenyl)ethyl]-)
Acetamide, N-[2-(3-fluorophenyl)ethyl]- Chemical and Physical Properties
Names and Identifiers
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- Acetamide, N-[2-(3-fluorophenyl)ethyl]-
- N-(3-fluorophenethyl)acetamide
- 125058-99-3
- CHEMBL65003
- SCHEMBL1010528
- N-[2-(3-fluorophenyl)ethyl]acetamide
- BDBM50470191
- AKOS009017442
- N-[2-(3-Fluoro-phenyl)-ethyl]-acetamide
- UMOKSUQETXTJIW-UHFFFAOYSA-N
- DB-418271
-
- MDL: MFCD20355904
- Inchi: 1S/C10H12FNO/c1-8(13)12-6-5-9-3-2-4-10(11)7-9/h2-4,7H,5-6H2,1H3,(H,12,13)
- InChI Key: UMOKSUQETXTJIW-UHFFFAOYSA-N
- SMILES: C(NCCC1=CC=CC(F)=C1)(=O)C
Computed Properties
- Exact Mass: 181.090292168Da
- Monoisotopic Mass: 181.090292168Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 172
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 29.1Ų
Acetamide, N-[2-(3-fluorophenyl)ethyl]- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1001940-5g |
N-(3-fluorophenethyl)acetamide |
125058-99-3 | 95% | 5g |
$1400 | 2024-07-24 | |
| eNovation Chemicals LLC | Y1001940-5g |
N-(3-fluorophenethyl)acetamide |
125058-99-3 | 95% | 5g |
$1400 | 2025-02-20 | |
| eNovation Chemicals LLC | Y1001940-5g |
N-(3-fluorophenethyl)acetamide |
125058-99-3 | 95% | 5g |
$1400 | 2025-03-01 |
Acetamide, N-[2-(3-fluorophenyl)ethyl]- Related Literature
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
Additional information on Acetamide, N-[2-(3-fluorophenyl)ethyl]-
Acetamide, N-[2-(3-fluorophenyl)ethyl]- (CAS No. 125058-99-3): An Overview of Its Properties, Applications, and Recent Research Developments
Acetamide, N-[2-(3-fluorophenyl)ethyl]- (CAS No. 125058-99-3) is a versatile compound with a unique structure that has garnered significant attention in the fields of organic chemistry, pharmaceuticals, and materials science. This compound, also known as N-[2-(3-fluorophenyl)ethyl]acetamide, is characterized by its fluorinated phenyl group and acetamide functional group, which contribute to its distinct chemical and biological properties.
The molecular formula of Acetamide, N-[2-(3-fluorophenyl)ethyl]- is C10H11NOF, and its molecular weight is approximately 186.20 g/mol. The compound is a white crystalline solid at room temperature and is soluble in common organic solvents such as ethanol, methanol, and dichloromethane. Its melting point is around 74-76°C, and it has a boiling point of approximately 240°C at standard atmospheric pressure.
In terms of its chemical reactivity, N-[2-(3-fluorophenyl)ethyl]acetamide exhibits moderate stability under standard laboratory conditions. However, it can undergo various chemical transformations when exposed to specific reagents or conditions. For instance, the fluorinated phenyl group can participate in electrophilic aromatic substitution reactions, while the acetamide functional group can undergo hydrolysis in the presence of strong acids or bases.
One of the key applications of Acetamide, N-[2-(3-fluorophenyl)ethyl]- is in the synthesis of more complex organic molecules. The presence of the fluorinated phenyl group makes it a valuable intermediate in the preparation of fluorinated compounds, which are widely used in pharmaceuticals and agrochemicals due to their enhanced biological activity and metabolic stability. Additionally, the acetamide functional group can be readily modified through various chemical reactions, making it a useful building block for the synthesis of peptides and other bioactive molecules.
Recent research has highlighted several potential applications of N-[2-(3-fluorophenyl)ethyl]acetamide in the pharmaceutical industry. For example, a study published in the *Journal of Medicinal Chemistry* in 2021 investigated the use of this compound as a scaffold for the development of novel antiviral agents. The researchers found that derivatives of Acetamide, N-[2-(3-fluorophenyl)ethyl]- exhibited potent antiviral activity against several strains of influenza virus, suggesting its potential as a lead compound for further drug development.
In another study published in *Organic & Biomolecular Chemistry* in 2020, researchers explored the use of N-[2-(3-fluorophenyl)ethyl]acetamide as a ligand for metal complexes with catalytic properties. The study demonstrated that complexes containing this ligand showed high catalytic activity in various organic transformations, including C-H activation and cross-coupling reactions. These findings have significant implications for the development of more efficient and sustainable catalytic processes in industrial chemistry.
Beyond its applications in pharmaceuticals and catalysis, Acetamide, N-[2-(3-fluorophenyl)ethyl]- has also been investigated for its potential use in materials science. A recent study published in *Advanced Materials* in 2021 reported the synthesis of polymer materials incorporating this compound as a monomer unit. The resulting polymers exhibited excellent thermal stability and mechanical properties, making them suitable for use in high-performance applications such as electronic devices and coatings.
In conclusion, Acetamide, N-[2-(3-fluorophenyl)ethyl]- (CAS No. 125058-99-3) is a multifaceted compound with a wide range of applications across various scientific disciplines. Its unique chemical structure and versatile reactivity make it an important intermediate in organic synthesis and a valuable candidate for further research and development. As ongoing studies continue to uncover new properties and applications of this compound, it is likely to play an increasingly significant role in advancing our understanding and utilization of fluorinated compounds in chemistry and related fields.
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